A Technical Guide to the Synthesis and Characterization of 2-Benzylideneindolin-3-one
A Technical Guide to the Synthesis and Characterization of 2-Benzylideneindolin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of 2-benzylideneindolin-3-one. This core heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antifungal properties. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and signaling pathways to support further research and development in this area.
Synthesis of 2-Benzylideneindolin-3-one
The synthesis of 2-benzylideneindolin-3-one can be achieved through several methods, with the Claisen-Schmidt condensation being a common and efficient approach. This reaction typically involves the base-catalyzed condensation of an appropriate indolin-3-one precursor with benzaldehyde. Alternative strategies include metal-free cascade reactions and transition-metal-catalyzed syntheses, which offer different advantages in terms of substrate scope and reaction conditions.[1]
A general synthetic workflow for the Claisen-Schmidt condensation is depicted below:
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a representative method for the synthesis of 2-benzylideneindolin-3-one via a piperidine-catalyzed Claisen-Schmidt condensation.
Materials:
-
Oxindole (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ethanol (6 mL)
-
Piperidine (2-3 drops)
Procedure:
-
In a sealed vessel, dissolve equimolar amounts of oxindole and benzaldehyde in ethanol.
-
Add a few drops of piperidine to the mixture to act as a catalyst.
-
Heat the reaction mixture in a microwave synthesizer to 110 °C for 30 minutes.[2]
-
After cooling the reaction mixture, the precipitated solid is filtered.
-
The crude product is then rinsed with cold ethanol to yield the purified 2-benzylideneindolin-3-one.[2]
Characterization of 2-Benzylideneindolin-3-one
The structural confirmation and purity of the synthesized 2-benzylideneindolin-3-one are established using a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. The presence of characteristic peaks for the vinylic proton and the aromatic protons of the benzylidene and indolinone moieties confirms the successful synthesis. The configuration around the exocyclic double bond (E or Z isomer) can be determined by analyzing the chemical shifts, particularly of the ortho-protons of the benzylidene group, and through 2D NMR techniques like NOESY.[3][4] For the (E)-isomer, the chemical shifts of the ortho-protons on the benzylidene ring typically appear in the range of 7.45–7.84 ppm.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural elucidation by analyzing fragmentation patterns.
Physicochemical and Crystallographic Characterization
-
Melting Point: The melting point is a key indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the stereochemistry (E/Z configuration) of the exocyclic double bond. It also reveals information about the crystal packing and intermolecular interactions.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for 2-benzylideneindolin-3-one, compiled from various synthetic and characterization studies.
| Parameter | Value | Reference |
| Molecular Formula | C15H11NO | [5] |
| Molecular Weight | 221.25 g/mol | [5] |
| Melting Point | 189.8–191.0 °C | [7] |
| Appearance | Orange solid | [7] |
Table 1: Physicochemical Properties of 2-Benzylideneindolin-3-one
| Technique | Data | Reference |
| 1H NMR (400 MHz, CDCl3) | δ = 7.74 (d, J = 7.7 Hz, 1H), 7.55 (d, J = 7.4 Hz, 2H), 7.49–7.41 (m, 3H), 7.32 (t, J = 7.4 Hz, 1H), 6.98 (dt, J = 14.9, 8.2 Hz, 3H), 6.86 (s, 1H) | [7] |
| 13C NMR (101 MHz, CDCl3) | δ = 186.82, 153.39, 136.33, 135.49, 134.84, 129.66, 129.32, 128.66, 125.16, 121.80, 120.77, 112.14, 111.80 | [7] |
Table 2: NMR Spectroscopic Data for 2-Benzylideneindolin-3-one
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5][6] |
| Space Group | P21/n | [6] |
| a (Å) | 3.9796 (3) | [5][6] |
| b (Å) | 22.2266 (19) | [5][6] |
| c (Å) | 12.2484 (10) | [5][6] |
| β (°) | 95.027 (1) | [5][6] |
| V (Å3) | 1079.24 (15) | [5][6] |
| Z | 4 | [5][6] |
Table 3: Crystallographic Data for (E)-2-Benzylideneindolin-3-one
Biological Activity and Signaling Pathways
Derivatives of 2-benzylideneindolin-3-one have been reported to exhibit a wide range of biological activities, often through the inhibition of specific protein kinases involved in cellular signaling pathways critical for disease progression.
Inhibition of Receptor Tyrosine Kinases
Several derivatives of this scaffold have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor growth and metastasis.
The simplified signaling pathway below illustrates the mechanism of action of a VEGFR-2 inhibitor.
Inhibition of Mitotic Kinases
Other derivatives have been identified as allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle.[2][9] Inhibition of Aurora A can lead to defects in spindle formation and cell cycle arrest, ultimately inducing apoptosis in cancer cells.
The diverse biological activities of compounds based on the 2-benzylideneindolin-3-one scaffold highlight its importance as a privileged structure in drug discovery. Further exploration of this core and its analogues is likely to yield novel therapeutic agents for a variety of diseases.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
